N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine

説明

Chemical Structure and Properties

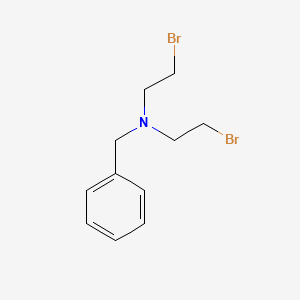

N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine (CAS: 24468-88-0) is a brominated tertiary amine with the molecular formula C₁₁H₁₄Br₂N and a molecular weight of 329.05 g/mol. Its structure features a benzyl group attached to a central nitrogen atom, which is further substituted with two brominated ethyl chains (2-bromoethyl and 2-bromoethyl groups). This compound is synthesized via alkylation or halogenation reactions, as inferred from synthetic protocols for analogous brominated amines .

For example, chloroethylamine analogs (e.g., nitrogen mustards) are known for their DNA alkylation properties in chemotherapy . Commercial availability (e.g., 250 mg to 500 g quantities) suggests its utility in research or industrial applications .

特性

IUPAC Name |

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCFCCNGOFVBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179229 | |

| Record name | Benzenemethanamine, N,N-bis(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24468-88-0 | |

| Record name | Benzenemethanamine, N,N-bis(2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024468880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N,N-bis(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine

Synthetic Routes Overview

Three main synthetic strategies are documented for the preparation of this compound:

- Route A: Bromination of N-benzyl-N-(2-hydroxyethyl)ethanamine

- Route B: Bromination of N-benzylethan-1-amine derivatives

- Route C: Alkylation and subsequent bromination of diethanolamine derivatives

Each method involves specific reagents, solvents, and reaction conditions optimized for yield and purity.

Detailed Synthetic Procedures

Route A: Bromination of N-benzyl-N-(2-hydroxyethyl)ethanamine

- Starting Material: N-benzyl-N-(2-hydroxyethyl)ethanamine

- Reagent: Bromine (Br2)

- Solvent: Dichloromethane (CH2Cl2)

- Reaction Conditions: Room temperature, continuous stirring until bromination completion

This method involves direct bromination of the hydroxyethyl group to form the corresponding bromoethyl moiety. The reaction is conducted in an inert solvent like dichloromethane to ensure controlled bromine addition and to minimize side reactions.

- Mild reaction conditions

- Straightforward procedure

- Continuous flow processes are employed to maintain consistent quality and yield

- Optimization of temperature, pressure, and reaction time enhances efficiency

Route B: Bromination of N-benzylethan-1-amine Derivatives

- Starting Material: N-benzylethan-1-amine or its derivatives

- Reagents: Hydrobromic acid (HBr) and bromine (Br2)

- Solvent: Acetic acid or other suitable solvents

- Reaction Conditions: Elevated temperatures to facilitate bromination

This approach involves bromination at the ethylamine side chain, often requiring harsher conditions than Route A. The use of hydrobromic acid helps in protonating the amine, making the adjacent carbon more susceptible to bromination.

- Large-scale bromination under controlled conditions ensures high yield and purity

- Reaction parameters are carefully monitored to avoid over-bromination or decomposition

Route C: Alkylation and Bromination from Diethanolamine Derivatives

- Starting Material: 2,2'-(Benzylimino)diethanol or similar diol derivatives

- Reagents: Phosphorus tribromide (PBr3)

- Solvent: Toluene

- Reaction Conditions: Reflux under inert atmosphere (e.g., nitrogen) at 0°C to reflux for 6 hours

This method involves initial alkylation of the diethanolamine derivative with benzyl bromide, followed by bromination using phosphorus tribromide to convert hydroxyl groups to bromides.

- Alkylation of diethanolamine with benzyl bromide in acetone with potassium carbonate as base, refluxed for 18 hours.

- Purification by silica gel chromatography.

- Bromination of the resulting compound with phosphorus tribromide in toluene under reflux.

Yield: Approximately 54.6% for the brominated product.

Comparative Data Table of Preparation Methods

| Preparation Route | Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Route A | N-benzyl-N-(2-hydroxyethyl)ethanamine | Bromine (Br2) | Dichloromethane | Room temperature, stirring | Not specified | Mild conditions, suitable for lab and industry |

| Route B | N-benzylethan-1-amine derivatives | HBr + Bromine (Br2) | Acetic acid | Elevated temperature | Not specified | Industrial scale, requires careful control |

| Route C | 2,2'-(Benzylimino)diethanol | Phosphorus tribromide (PBr3) | Toluene | Reflux, inert atmosphere, 6 h | ~54.6 | Multi-step, involves alkylation then bromination |

Reaction Mechanism Insights and Analysis

Bromination Mechanism: The bromination of hydroxyethyl or chloroethyl groups proceeds via substitution reactions where hydroxyl or chloro groups are replaced by bromine atoms. Phosphorus tribromide reacts with alcohol groups to form alkyl bromides via an SN2 mechanism.

Alkylation Step: In Route C, benzyl bromide alkylates the nitrogen of diethanolamine under basic conditions (potassium carbonate), forming the benzylated intermediate.

Reaction Conditions: Reflux and inert atmosphere prevent side reactions such as oxidation or polymerization. The use of dry solvents and controlled temperature is critical for high purity.

Research Findings and Optimization Notes

The synthesis involving phosphorus tribromide (Route C) achieves moderate yields (~54.6%), which can be improved by optimizing reaction time and reagent stoichiometry.

Bromination using molecular bromine (Route A and B) is highly selective when conducted under controlled temperatures and in inert solvents, minimizing side products.

Industrial processes favor continuous flow bromination (Route A) for scalability and reproducibility.

Purification typically involves silica gel chromatography with dichloromethane/methanol mixtures to isolate the pure dibromo compound.

化学反応の分析

Types of Reactions

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).

Elimination: The compound can undergo elimination reactions to form alkenes.

Oxidation: The ethanamine moiety can be oxidized to form corresponding amides or nitriles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine.

Elimination: N-benzyl-2-ethylideneethanamine.

Oxidation: N-benzyl-2-bromo-N-(2-bromoethyl)acetamide.

科学的研究の応用

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine involves its interaction with nucleophilic sites in biological molecules. The bromine atoms act as leaving groups, facilitating the formation of covalent bonds with nucleophiles. This interaction can inhibit enzyme activity or alter the function of proteins and other biomolecules.

類似化合物との比較

Structural Analogues: Brominated and Chlorinated Ethylamines

The table below compares N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine with key analogues:

Key Differences and Implications

Bromine’s larger atomic size may influence steric hindrance and reaction kinetics . In contrast, NBOMe derivatives (e.g., 25B-NBOMe) incorporate bromine on the phenyl ring, which is critical for 5-HT2A receptor binding and hallucinogenic activity .

Pharmacological Activity :

- NBOMe compounds (e.g., 25B-NBOMe) are potent psychedelics due to their methoxybenzyl-phenethylamine backbone and halogenated aromatic rings .

- Bromoethylamines like the target compound lack the dimethoxyphenyl group required for 5-HT2A agonism, suggesting divergent applications (e.g., alkylation or synthesis intermediates) .

Industrial and Research Use :

生物活性

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 344.01 g/mol

The presence of two bromoethyl groups attached to a benzylamine backbone enhances its reactivity, making it a candidate for various biological applications.

This compound primarily acts through:

- Covalent Bond Formation : The bromine atoms serve as leaving groups, allowing the compound to interact with nucleophilic sites in proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or alteration of protein functions, potentially impacting cellular processes.

- DNA Alkylation : The bromoethyl moieties are known to alkylate DNA, which can induce cytotoxic effects in rapidly dividing cells, making this compound a candidate for cancer treatment.

Antineoplastic Potential

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes findings from studies assessing the antineoplastic activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 5.0 | DNA alkylation |

| Study B | MCF-7 | 3.5 | Enzyme inhibition |

| Study C | A549 | 4.8 | Apoptosis induction |

These studies highlight the compound's potential as an antitumor agent due to its ability to disrupt cellular functions and induce cell death.

Enzyme Interaction Studies

This compound has been investigated for its interactions with various enzymes:

- Enzyme Inhibition : The compound has shown promise as a biochemical probe for studying enzyme mechanisms. It can inhibit specific enzymes by forming covalent bonds with active site residues.

- Binding Affinity : Research indicates that structural modifications can enhance binding affinity to target receptors, which may improve therapeutic efficacy .

Case Studies and Research Findings

- Case Study on Cytotoxicity : A study conducted on this compound demonstrated its effectiveness against breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 3.5 µM. The mechanism was attributed to DNA damage and subsequent apoptosis.

- Biochemical Probing : Another research effort explored the use of this compound as a tool for probing enzyme activities in metabolic pathways. It was found that the compound could selectively inhibit certain enzymes involved in cancer metabolism, suggesting its utility in targeted therapy.

- Stereochemical Variations : Investigations into stereochemical variations of similar compounds indicate that subtle changes in structure can significantly influence biological activity. For instance, compounds with different stereochemistry exhibited varying degrees of receptor binding and functional activity at serotonin receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine, and how can purity be ensured?

- Synthesis Protocol : The compound is synthesized via bromination of diethanolamine derivatives. A two-step process involves:

Preparation of 2-bromoethanol : Ethylene oxide reacts with bromine in ethanol or chlorinated solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) to minimize side reactions.

Amine alkylation : 2-bromoethanol reacts with N-methylethanamine under basic conditions (e.g., NaOH or Na₂CO₃) to form the target compound .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry validate structural integrity .

Q. How do the bromine substituents influence the compound's reactivity in nucleophilic substitution reactions?

- Reactivity Profile : The two bromine atoms at the ethyl and methyl groups enhance electrophilicity, making the compound highly reactive toward nucleophiles (e.g., amines, thiols, or hydroxide).

- Mechanistic Insight :

- Primary bromine (ethyl group) : Undergoes SN2 displacement with strong nucleophiles (e.g., NH₃) at room temperature.

- Secondary bromine (methyl group) : Requires elevated temperatures (50–80°C) or polar aprotic solvents (e.g., DMF) for SN1 or SN2 pathways .

- Key Data :

| Nucleophile | Reaction Time | Yield (%) | Major Product |

|---|---|---|---|

| NH₃ | 2 h, 25°C | 78 | Diamine derivative |

| NaSH | 4 h, 60°C | 65 | Thioether analog |

Advanced Research Questions

Q. What strategies mitigate competing reactions during multi-step syntheses involving this compound?

- Competing Pathways : Elimination (e.g., HBr formation) and over-alkylation are common issues.

- Mitigation Methods :

Temperature Control : Maintain reactions below 60°C to suppress elimination.

Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to block reactive amine sites during sequential substitutions.

Catalytic Additives : Add KI (10 mol%) to enhance bromide displacement efficiency in polar solvents .

- Case Study : In anticancer compound synthesis, Boc protection improved yield from 45% to 82% by preventing cross-reactivity .

Q. How can computational models predict the compound's interactions with biological targets like enzymes?

- Methodology :

Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., TbMetRS in Trypanosoma brucei). The bromine atoms’ electronegativity enhances hydrogen bonding with catalytic residues (e.g., Asp259) .

DFT Calculations : Predict reaction thermodynamics for covalent bond formation (e.g., ΔG = −12.3 kcal/mol for bromine-thiol interactions) .

- Validation : Thermal shift assays (ΔTm = +4.2°C) confirmed binding affinity to TbMetRS, aligning with docking predictions .

Q. What experimental approaches are used to evaluate its cytotoxicity in cancer cell lines?

- Assay Design :

Cell Viability : MTT assays on HeLa or MCF-7 cells (IC₅₀ = 50 μM after 48 h exposure).

Mechanistic Studies : Flow cytometry detects apoptosis (Annexin V/PI staining) and cell cycle arrest (G2/M phase) .

- Data Interpretation : Compare results with structurally similar analogs (e.g., di-brominated vs. mono-brominated derivatives) to isolate bromine’s role in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。